molecular formula C12H14N2OS B13322613 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13322613
M. Wt: 234.32 g/mol
InChI Key: QQOZTAZQDWMFGK-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C12H14N2OS. It is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a thiophene ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Thiophene: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Isobutyl Group: This step involves alkylation, where the pyrazole ring is treated with an isobutyl halide in the presence of a base.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

    Condensation: It can participate in condensation reactions to form Schiff bases or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through its ability to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C12H14N2OS/c1-9(2)6-14-11(7-15)5-12(13-14)10-3-4-16-8-10/h3-5,7-9H,6H2,1-2H3

InChI Key

QQOZTAZQDWMFGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)C=O

Origin of Product

United States

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